molecular formula C9H12N2S B2354197 (3-Ethylphenyl)thiourea CAS No. 901375-61-9

(3-Ethylphenyl)thiourea

Cat. No.: B2354197
CAS No.: 901375-61-9
M. Wt: 180.27
InChI Key: FNHWAKASGNKIDD-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-ethylphenyl group

Mechanism of Action

Target of Action

(3-Ethylphenyl)thiourea, like other thiourea derivatives, has been found to target various molecular pathways involved in the development of diseases such as cancer . These pathways limit angiogenesis and alter cancer cell signaling pathways . Thiourea derivatives have also been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .

Mode of Action

It is known that thiourea derivatives interact with their targets, leading to changes in the function of these targets . For example, they can inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .

Biochemical Pathways

Thiourea derivatives affect various biochemical pathways. They have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Pharmacokinetics

A study on thiourea-based antivirals, which are similar compounds, found that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also developed a method for quantifying these compounds using nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .

Result of Action

The result of the action of this compound is likely to be similar to that of other thiourea derivatives. These compounds have been found to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . They have also been found to inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an acid to precipitate the thiourea derivative. Another method involves the reaction of 3-ethylphenyl isothiocyanate with ammonia or an amine under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reaction of 3-ethylphenyl isothiocyanate with ammonia or primary amines. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and rubber accelerators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethylphenyl)thiourea is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in certain reactions compared to other thiourea derivatives .

Properties

IUPAC Name

(3-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHWAKASGNKIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901375-61-9
Record name (3-ethylphenyl)thiourea
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